2-Chloro-2-deoxy-D-mannitol
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Overview
Description
2-Chloro-2-deoxy-D-mannitol is a chlorinated derivative of D-mannitol, a sugar alcohol. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and biochemistry. It is characterized by the replacement of a hydroxyl group with a chlorine atom at the second carbon of the D-mannitol molecule, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-deoxy-D-mannitol typically involves the chlorination of D-mannitol. One common method is the reaction of D-mannitol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the substitution of a hydroxyl group with a chlorine atom.
Reaction Scheme:
D-mannitol+SOCl2→this compound+HCl+SO2
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-deoxy-D-mannitol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of 2-deoxy-D-mannitol or other substituted derivatives.
Oxidation: Formation of 2-chloro-2-deoxy-D-mannose or 2-chloro-2-deoxy-D-mannonic acid.
Reduction: Formation of D-mannitol.
Scientific Research Applications
2-Chloro-2-deoxy-D-mannitol has several applications in scientific research:
Medicinal Chemistry: It is investigated as a glycosidase inhibitor, which can be useful in treating lysosomal storage disorders such as Gaucher and Fabry diseases.
Biochemistry: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Pharmaceuticals: Potential antiviral properties make it a candidate for developing antiviral drugs.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism by which 2-Chloro-2-deoxy-D-mannitol exerts its effects involves its interaction with specific enzymes and molecular pathways. As a glycosidase inhibitor, it binds to the active site of glycosidase enzymes, preventing the breakdown of glycosidic bonds in carbohydrates. This inhibition can modulate various metabolic pathways and has therapeutic implications for diseases involving carbohydrate metabolism.
Comparison with Similar Compounds
2-Chloro-2-deoxy-D-mannitol can be compared with other similar compounds such as:
2-Amino-2-deoxy-D-mannitol: This compound has an amino group instead of a chlorine atom and is used in different biochemical applications.
2-Deoxy-D-glucose: Lacks a hydroxyl group at the second carbon and is widely studied for its role in inhibiting glycolysis.
D-Mannitol: The parent compound, used as a diuretic and in various medical applications.
Uniqueness: this compound’s unique chlorinated structure gives it distinct chemical properties, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C6H13ClO5 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-5-chlorohexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C6H13ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
LYEPVQXOFOEJNJ-KVTDHHQDSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)Cl)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)Cl)O)O)O)O |
Origin of Product |
United States |
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